4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 695174-29-9
VCID: VC6486731
InChI: InChI=1S/C13H18ClN3O/c1-15(2)13(18)17-9-7-16(8-10-17)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3
SMILES: CN(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl
Molecular Formula: C13H18ClN3O
Molecular Weight: 267.76

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide

CAS No.: 695174-29-9

Cat. No.: VC6486731

Molecular Formula: C13H18ClN3O

Molecular Weight: 267.76

* For research use only. Not for human or veterinary use.

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide - 695174-29-9

Specification

CAS No. 695174-29-9
Molecular Formula C13H18ClN3O
Molecular Weight 267.76
IUPAC Name 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide
Standard InChI InChI=1S/C13H18ClN3O/c1-15(2)13(18)17-9-7-16(8-10-17)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3
Standard InChI Key NGTROXLQRRWMFG-UHFFFAOYSA-N
SMILES CN(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide, delineates its structure:

  • A piperazine ring (six-membered diamine) substituted at the 1-position with a carboxamide group (N,N-dimethyl).

  • A 4-chlorophenyl group attached at the 4-position of the piperazine ring.

The molecular formula is C₁₃H₁₇ClN₃O, with a calculated molecular weight of 266.75 g/mol. Key structural analogs, such as 4-(4-chlorophenyl)-N-(diaminomethylidene)piperazine-1-carboximidamide (PubChem CID: 83031274), share the 4-chlorophenyl-piperazine backbone but differ in substituent groups .

Table 1: Comparative Structural Analysis of Piperazine Derivatives

CompoundMolecular FormulaSubstituents at Piperazine 1- and 4-PositionsMolecular Weight (g/mol)
Target CompoundC₁₃H₁₇ClN₃O1: N,N-dimethylcarboxamide; 4: 4-chlorophenyl266.75
PubChem CID 83031274 C₁₂H₁₇ClN₆1: N-diaminomethylidene; 4: 4-chlorophenyl280.76
AGN-PC-0BFJTP C₁₈H₂₂ClN₅O1: N,N-dimethylcarboxamide; 4: pyrimidinyl359.85

Synthesis and Physicochemical Properties

Synthetic Pathways

Piperazine-carboxamides are typically synthesized via:

  • Nucleophilic substitution: Reacting 4-(4-chlorophenyl)piperazine with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine).

  • Coupling reactions: Utilizing carbodiimide-mediated coupling between piperazine amines and dimethylcarbamic acid derivatives.

A related synthesis from Jiang et al. (2022) details the use of trans-2,3-dimethylpiperazine intermediates in constructing chlorophenyl-bearing analogs, highlighting the role of DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in similar multicomponent reactions .

Physicochemical Profiling

  • Solubility: Predicted low water solubility due to the hydrophobic chlorophenyl and dimethylamide groups.

  • logP: Estimated 2.8–3.2 (moderate lipophilicity) using computational tools like XLogP3.

  • pKa: The piperazine nitrogen exhibits a basic pKa of ~8.5, while the carboxamide remains non-ionizable under physiological conditions.

Pharmacological and Biological Activity

Hypothesized Mechanisms of Action

Piperazine derivatives are known to modulate:

  • Serine hydrolases: Including monoacylglycerol lipase (MAGL), as demonstrated in Jiang et al.’s work on trans-2,3-dimethylpiperazine inhibitors .

  • Kinase signaling: Pyrano-pyrazole analogs with chlorophenyl groups exhibit AKT2/PKBβ inhibition, a pathway critical in glioma proliferation .

While no direct studies on 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide exist, its structural similarity to MAGL inhibitors suggests potential endocannabinoid system modulation or antiproliferative activity.

Table 2: Biological Activity of Structural Analogs

CompoundTargetIC₅₀/EC₅₀Biological ModelSource
AKT2/PKBβ inhibitor AKT2 kinase1.2 µMGlioblastoma neurospheresPMC9683054
MAGL inhibitor Monoacylglycerol lipase0.8 µMIn vitro enzymatic assayJiang et al. 2022

Industrial and Research Applications

Pharmaceutical Development

The compound’s scaffold aligns with:

  • CNS therapeutics: Piperazine moieties are prevalent in antipsychotics (e.g., aripiprazole) and antidepressants.

  • Oncology: Chlorophenyl groups enhance blood-brain barrier penetration, making it a candidate for glioblastoma therapeutics .

Chemical Intermediate

Its reactive carboxamide group permits derivatization into:

  • Heterocyclic hybrids: E.g., pyrimidine or pyrazole conjugates, as seen in AGN-PC-0BFJTP .

  • Prodrug formulations: Esterification or amidation to improve bioavailability.

Future Directions

  • Target validation: Screen against MAGL, AKT2, and related oncology targets.

  • ADMET profiling: Assess pharmacokinetics and toxicity in preclinical models.

  • Structure-activity relationship (SAR): Modify substituents to optimize potency and selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator